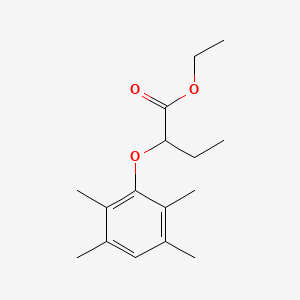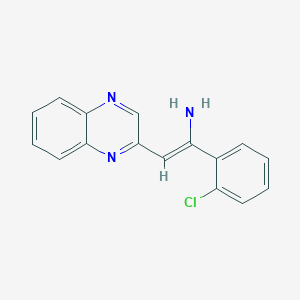
(Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine is an organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by the presence of a quinoxaline ring and a chlorophenyl group, connected through an ethenamine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine typically involves the reaction of 2-chlorobenzaldehyde with quinoxaline-2-carbaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a condensation mechanism, forming the ethenamine linkage between the two aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ethenamine linkage to an ethylamine linkage.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Quinoxaline-2-carboxylic acid derivatives.
Reduction: (Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethylamine.
Substitution: Various substituted quinoxaline derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its quinoxaline core is known for its biological activity, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.
Wirkmechanismus
The mechanism of action of (Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to microbial enzymes, disrupting their function and leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chlorophenylhydrazine hydrochloride
- 2-chlorophenylacetic acid
- 2-chlorophenol
Uniqueness
Compared to similar compounds, (Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine stands out due to its unique ethenamine linkage and quinoxaline core. These structural features contribute to its diverse chemical reactivity and broad range of applications in various fields.
Eigenschaften
CAS-Nummer |
69737-10-6 |
|---|---|
Molekularformel |
C16H12ClN3 |
Molekulargewicht |
281.74 g/mol |
IUPAC-Name |
(Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine |
InChI |
InChI=1S/C16H12ClN3/c17-13-6-2-1-5-12(13)14(18)9-11-10-19-15-7-3-4-8-16(15)20-11/h1-10H,18H2/b14-9- |
InChI-Schlüssel |
SELASPUCMCHLPK-ZROIWOOFSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C(=C/C2=NC3=CC=CC=C3N=C2)/N)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=CC2=NC3=CC=CC=C3N=C2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14467715.png)
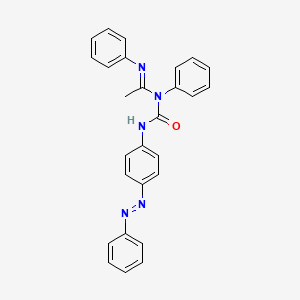

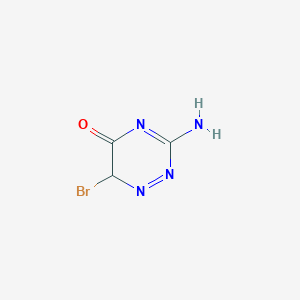
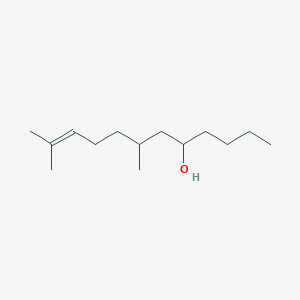
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one](/img/structure/B14467746.png)
![5H-Imidazo[2,1-a]isoindol-5-one](/img/structure/B14467748.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine](/img/structure/B14467750.png)
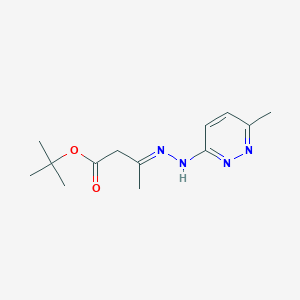

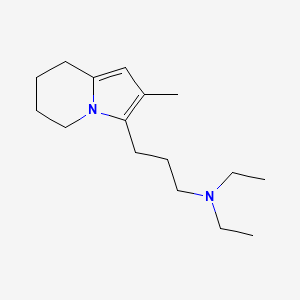
![4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14467774.png)
